6-Cyclopropyl-5-methyl-1-oxa-6-azaspiro[2.4]heptane
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Overview
Description
Synthesis Analysis
- Degage Cyclization : Magnien and Tom reported a degage cyclization to produce 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one (Scheme 1) . This reaction involves the formation of a diazaspiro ring from appropriate precursors. Photochemical Reaction : Moss demonstrated a photochemical [1 + 2] cycloaddition of olefins with carbene, leading to a spiro cyclopropane product (Scheme 4a) . Reductive Cleavage : Treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid cleaves the N–O bond in the isoxazolidine ring, yielding 1,3-amino alcohols that cyclize to form bi- or tricyclic lactams or lactones (Scheme 2) .
Molecular Structure Analysis
The molecular structure of 6-Cyclopropyl-5-methyl-1-oxa-6-azaspiro[2.4]heptane comprises the cyclopropyl ring, the spiro center, and the oxygen-nitrogen bridge. Conformational analysis using NMR techniques provides insights into its geometry .
Properties
IUPAC Name |
6-cyclopropyl-5-methyl-1-oxa-6-azaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7-4-9(6-11-9)5-10(7)8-2-3-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSFKIGODAPMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CN1C3CC3)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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